molecular formula C17H14N4O B4505478 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B4505478
M. Wt: 290.32 g/mol
InChI Key: UVFRFBIHKFXNAB-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide is a synthetic heterocyclic compound combining a benzimidazol-2-ylidene core with a methyl-substituted indole-3-carboxamide moiety. The benzimidazole scaffold is known for its versatility in drug design due to its ability to engage in hydrogen bonding and π-π stacking interactions, while the indole-3-carboxamide group may enhance binding to hydrophobic pockets in target proteins .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-21-10-12(11-6-2-5-9-15(11)21)16(22)20-17-18-13-7-3-4-8-14(13)19-17/h2-10H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFRFBIHKFXNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxylic acid with 1,3-dihydro-2H-benzimidazole-2-ylidene under specific conditions. The reaction often requires a dehydrating agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different substituents replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole alcohols.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Core Scaffold : The target compound features a benzimidazol-2-ylidene group fused to an indole-3-carboxamide. This distinguishes it from analogs like N-(benzimidazol-2-yl)pyrazole-3-carboxamides (), which replace the indole with a pyrazole ring .
  • Side Chains : The methyl group on the indole nitrogen contrasts with compounds like N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (), which includes a furan-containing side chain .

Physical Properties:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa
Target Compound C₁₇H₁₅N₅O¹ 325.34 ~1.45 (Predicted) ~10.7
N-(Benzimidazol-2-yl)pyrazole-3-carboxamide C₁₃H₁₂N₆O 268.27 - -
Compound 23 () C₂₄H₂₀N₄O 380.44 - -
Compound C₁₇H₁₆N₄O₃ 324.33 1.463 10.70

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Molecular Weight Notable Activity Reference
Target Compound Benzimidazol-2-ylidene 1-Methylindole-3-carboxamide 325.34 Hypothesized IDO1/Bcl-2 inhibition -
Benzimidazole-Pyrazole Hybrid Pyrazole-3-carboxamide Arylalkyl side chains 268.27 Not specified
IDO1 Inhibitor (Compound 27) Benzimidazole Benzo[d]imidazole-2-carboxamide 363.40 IDO1 IC₅₀ = 0.12 μM
Oxadiazole Derivative 1,3,4-Oxadiazole Indole-3-yl, 3-chlorophenyl 324.78 Bcl-2 binding
Furan-Side Chain Analog Pyrrolidine-3-carboxamide Furan-2-ylmethyl 324.33 Metal-catalyzed C–H functionalization

Research Findings and Implications

  • Synthetic Feasibility : The target compound can likely be synthesized using established protocols for benzimidazole-carboxamide hybrids, with modifications to optimize yield and purity .
  • Structure-Activity Relationship (SAR) : The indole-3-carboxamide group may enhance hydrophobic binding compared to indole-2-carboxamides, as seen in Bcl-2-targeted compounds .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N5O2
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization and functional group transformations. Common methods include:

  • Cyclocarbonylation : Utilizes 1,2-diaminobenzenes as starting materials.
  • Oxidation and Reduction Reactions : Employs reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, it may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15Inhibition of migration

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effectiveness of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of several benzimidazole derivatives, including the compound . It showed promising results against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .

The biological activity of this compound can be attributed to its ability to:

  • Bind to specific receptors or enzymes involved in critical biological pathways.
  • Modulate signaling cascades that lead to cellular responses such as apoptosis or inhibition of proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide

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